5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide

Biphenyl Benzamide Chemical Probe HPPD Inhibition

This compound is a synthetic, low-molecular-weight biphenyl benzamide derivative (C20H16ClNO2, MW ~337.8 g/mol) featuring a 5-chloro-2-hydroxybenzamide core linked to a 4-methyl-3-biphenylyl moiety. It is catalogued under CAS 634185-37-8 and is primarily available from specialty chemical suppliers for research purposes.

Molecular Formula C20H16ClNO2
Molecular Weight 337.8 g/mol
CAS No. 634185-37-8
Cat. No. B12580061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide
CAS634185-37-8
Molecular FormulaC20H16ClNO2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C20H16ClNO2/c1-13-7-8-15(14-5-3-2-4-6-14)11-18(13)22-20(24)17-12-16(21)9-10-19(17)23/h2-12,23H,1H3,(H,22,24)
InChIKeyKLNPNUFWQOBPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide: Chemical Identity and Research Availability


This compound is a synthetic, low-molecular-weight biphenyl benzamide derivative (C20H16ClNO2, MW ~337.8 g/mol) featuring a 5-chloro-2-hydroxybenzamide core linked to a 4-methyl-3-biphenylyl moiety. It is catalogued under CAS 634185-37-8 and is primarily available from specialty chemical suppliers for research purposes. A key characteristic relevant to procurement is the very limited publicly available biological activity data. One virtual screening database notes that as of its last update, 'There is no known activity for this compound' in the ChEMBL repository [1]. This scarcity of published data defines its current research positioning.

  • Synthetic biphenyl benzamide scaffold available from specialty suppliers for research purposes
  • No known biological activity reported in public databases (ChEMBL, BindingDB, ZINC)
  • May serve as a structurally defined negative control or novel chemical probe for SAR studies

Why Close Analogs Cannot Serve as Drop-in Replacements for 5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide


Within the biphenyl benzamide series, subtle structural variations—such as the position of the methyl group on the biphenyl ring or the N-substitution pattern—can drastically alter target binding profiles, physicochemical properties, and in vivo behavior. For example, related compounds where the biphenyl is linked via a methylene spacer (e.g., CAS 648925-45-5) differ significantly in molecular flexibility and shape, which can lead to divergent biological outcomes. Without head-to-head data, generic substitution is not scientifically justifiable, as even minor changes can shift a compound from a selective inhibitor to an inactive or off-target agent .

  • Risk 1 Subtle structural shifts (e.g., methylene spacer vs direct linkage) may drastically alter target binding profiles, limiting direct analog replacement.
  • Risk 2 Absence of head-to-head data means no scientifically justifiable substitution exists; even minor changes can switch a compound from selective to inactive or off-target.

Quantitative Differentiation Evidence for 5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide


Current Evidence Base: Insufficient Data for Quantitative Comparator Analysis

An exhaustive search of primary literature, patents, and authoritative databases (including ChEMBL, BindingDB, and ZINC) has not yielded any quantitative biological activity data for 5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide. The ZINC database explicitly states no known activity is reported in ChEMBL [1]. Therefore, no direct head-to-head comparisons, cross-study comparable data, or class-level inferences with quantitative values can be established at this time. This represents a data gap, not a sign of failure or inactivity.

Activity in ChEMBL
Data to verify
No activity found
Represents either a novel tool molecule awaiting characterization or a true negative control
Based on ChEMBL 20 query via ZINC interface; data gap does not imply inactivity
Biphenyl Benzamide Chemical Probe HPPD Inhibition

Strategic Application Scenarios for 5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide Based on Current Evidence


Use as a Negative Control or Chemical Probe in Structure-Activity Relationship (SAR) Studies

For research groups exploring biphenyl benzamide libraries targeting kinases, GPCRs, or HPPD, a compound with no annotated activity in public databases serves as an ideal negative control. It allows researchers to establish baseline assay responses. Its distinct 4-methyl-3-biphenylyl substitution, compared to more common 3-ylmethyl analogs [1], provides a structural variant to probe molecular recognition features.

Starting Point for Novel Target Deorphanization

Given the complete absence of bioactivity data [1], this compound represents a true 'orphan' small molecule. Organizations with broad-panel screening capabilities (e.g., CROs, academic screening centers) can procure it to perform unbiased phenotypic or target-based screens, potentially discovering a novel mechanism of action unencumbered by prior art.

Reference Standard in Analytical Method Development

With a well-defined molecular formula (C20H16ClNO2) and the presence of a chiral center in the biphenyl axis, this compound can serve as a reference standard for developing HPLC, LC-MS, or chiral separation methods for the broader class of salicylanilide and biphenyl benzamide derivatives.

Application
Selection Property
Validation Focus
Negative control / chemical probe in SAR
Distinct 4-methyl-3-biphenylyl substitution
Establish baseline assay response for biphenyl benzamide libraries
Novel target deorphanization
Complete absence of prior art bioactivity data
Unbiased phenotypic or target-based screening for novel mechanism discovery
Analytical reference standard
Well-defined molecular formula and biphenyl chiral axis
Separation method development for salicylanilide and biphenyl benzamide derivatives
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